tracheobronchial mucin 5
Description
Properties
CAS No. |
156533-23-2 |
|---|---|
Molecular Formula |
C4H3F8NO3S |
Synonyms |
tracheobronchial mucin 5 |
Origin of Product |
United States |
Ii. Molecular and Genetic Underpinnings of Tracheobronchial Mucin 5 Expression
Mucin Gene Identification and Characterization
The primary gel-forming mucins in the tracheobronchial tree are MUC5AC and MUC5B. atsjournals.org Their corresponding genes are located in a cluster on chromosome 11p15.5. atsjournals.orgatlasgeneticsoncology.org
The MUC5AC gene encodes the Mucin-5AC protein, a major component of the mucus layer in the respiratory tract. atlasgeneticsoncology.orgwikipedia.org Initially identified from a human tracheobronchial cDNA library, its expression is prominent in the goblet cells of the airway epithelium. atlasgeneticsoncology.org The MUC5AC gene is extensive, spanning approximately 150 kilobases. atlasgeneticsoncology.org A key feature of this gene is its large central region containing sequences of tandem repeats (TR). atlasgeneticsoncology.org These repeats, with a consensus motif of 24 base pairs, are highly polymorphic in their sequence. atlasgeneticsoncology.org
The resulting MUC5AC protein is a large, secreted, gel-forming glycoprotein (B1211001) with a molecular weight of about 641 kDa. atlasgeneticsoncology.org Its structure is polymeric, consisting of a central region rich in serine and threonine residues that are heavily O-glycosylated, accounting for up to 80% of its total weight. atlasgeneticsoncology.org This central region is flanked by N-terminal and C-terminal regions containing cysteine-rich domains similar to those found in the von Willebrand factor, which are crucial for polymerization. researchgate.netnih.gov
Table 1: Key Features of the Human MUC5AC Gene
| Feature | Description |
|---|---|
| Gene Symbol | MUC5AC |
| Aliases | MUC5, TBM, leB |
| Genomic Location | Chromosome 11p15.5 |
| Encoded Protein | Mucin-5AC |
| Function | Major gel-forming mucin in the respiratory tract, providing a protective barrier. atlasgeneticsoncology.orgwikipedia.org |
| Cellular Expression | Primarily in goblet cells of the respiratory epithelium. atsjournals.orgatlasgeneticsoncology.org |
| Gene Size | Approximately 150 kb |
| Key Structural Feature | Large central exon with variable number of tandem repeats (VNTR). |
| Protein Size | Approximately 641 kDa |
The MUC5B gene encodes Mucin-5B, another critical gel-forming mucin that contributes significantly to the properties of airway mucus. researchgate.netmaayanlab.cloud This gene is also located on chromosome 11p15.5. atsjournals.org MUC5B is expressed by both goblet cells in the airway epithelium and mucus cells within the submucosal glands. atsjournals.org
Structurally, the MUC5B gene features a large central exon that codes for a peptide of 3,571 amino acids. researchgate.net This peptide is composed of tandem repeats, non-repetitive sequences, and cysteine-rich subdomains. researchgate.net These subdomains are organized into four larger "super repeat" units. researchgate.net The MUC5B protein is essential for maintaining the viscoelastic and lubricating properties of mucus in the lungs and other mucosal surfaces. maayanlab.cloudwikipedia.org It plays a crucial role in mucociliary clearance, the process of trapping and removing inhaled particles and pathogens. maayanlab.cloud
Table 2: Key Features of the Human MUC5B Gene
| Feature | Description |
|---|---|
| Gene Symbol | MUC5B |
| Aliases | MG1, MUC-5B, MUC9 |
| Genomic Location | Chromosome 11p15.5 |
| Encoded Protein | Mucin-5B |
| Function | Major gel-forming mucin contributing to the viscoelastic properties of mucus and mucociliary clearance. maayanlab.cloudwikipedia.org |
| Cellular Expression | Goblet cells and submucosal gland mucus cells. atsjournals.org |
| Key Structural Feature | Large central exon with tandem repeats and cysteine-rich domains. researchgate.net |
| Protein Function | Essential for normal lung host defense. atsjournals.org |
Transcriptional Regulation of Tracheobronchial Mucin 5
The transcription of MUC5AC and MUC5B genes is tightly controlled by a complex interplay of cis-regulatory elements within their promoter regions and the trans-acting transcription factors that bind to them. This regulation is further modulated by various intracellular signaling pathways.
The promoter regions of both MUC5AC and MUC5B contain binding sites for a variety of transcription factors, allowing for a nuanced response to cellular and environmental stimuli.
The 5'-flanking region of the MUC5AC gene is essential for its cell-specific expression. atlasgeneticsoncology.org This promoter region contains a TATA box located at positions -29 to -23 relative to the transcription start site. atlasgeneticsoncology.org It also harbors several potential binding sites for transcription factors, including Nuclear Factor kappa B (NF-κB), Specificity protein 1 (Sp-1), Glucocorticoid Response Elements (GRE), and Activator protein 2 (AP-2). atlasgeneticsoncology.org A specific CACCC box, which can bind Sp1 to initiate transcription, has also been identified. atlasgeneticsoncology.org
For the MUC5B gene, the 5'-flanking region contains binding motifs for Nuclear factor kappa B (NF-κB) and Activator protein 1 (AP-1), which are known to induce MUC5B expression. researchgate.net A common polymorphism (rs35705950) located 3-kilobases upstream of the MUC5B transcription start site is a significant genetic risk factor for idiopathic pulmonary fibrosis (IPF). researchgate.netmaayanlab.cloud
Table 3: Cis-Regulatory Elements in MUC5AC and MUC5B Promoters
| Gene | Promoter Element | Location (relative to transcription start) | Known Function |
|---|---|---|---|
| MUC5AC | TATA box | -29/-23 | Core promoter element for transcription initiation. atlasgeneticsoncology.org |
| NF-κB site | Upstream region | Binds NF-κB to regulate inflammatory responses. atlasgeneticsoncology.orgresearchgate.net | |
| Sp-1 site | Upstream region | Binds Sp-1 transcription factor. atlasgeneticsoncology.org | |
| CACCC box | Upstream region | Binds Sp1 to initiate transcription. atlasgeneticsoncology.org | |
| MUC5B | NF-κB motif | 5'-flanking region | Binds NF-κB, inducing gene expression. researchgate.net |
| AP-1 motif | 5'-flanking region | Binds AP-1, inducing gene expression. researchgate.net |
Several transcription factors and co-regulators have been identified that directly influence the expression of MUC5AC and MUC5B.
MUC5AC expression is upregulated by the binding of NF-κB to its promoter, a key mechanism in inflammatory responses. researchgate.net The transcription factor c-Jun , a component of the AP-1 complex, also plays a role in upregulating MUC5AC through phosphorylation by Jun N-terminal kinase (JNK). researchgate.net Conversely, the histone acetyltransferase p300 can downregulate MUC5AC promoter activity. researchgate.net
For MUC5B , NF-κB is a crucial transcription factor that mediates the induction of gene expression in response to stimuli like cigarette smoke. researchgate.net The transcription factor FOXA2 has also been implicated in modulating MUC5B expression in the lungs. maayanlab.cloud
Table 4: Key Transcription Factors and Co-regulators for MUC5AC and MUC5B
| Gene | Factor/Co-regulator | Role |
|---|---|---|
| MUC5AC | NF-κB | Upregulation, particularly in response to inflammatory stimuli (e.g., IL-1β, IL-17A). researchgate.net |
| c-Jun | Upregulation via the JNK signaling pathway. researchgate.net | |
| p300 | Downregulation of promoter activity. researchgate.net | |
| MUC5B | NF-κB | Upregulation, induced by factors such as cigarette smoke. researchgate.net |
The expression of MUC5AC and MUC5B is governed by a multitude of signaling pathways that are activated by a diverse range of extracellular signals, including cytokines, growth factors, and environmental irritants.
For MUC5AC , several pathways are known to upregulate its expression. The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is activated by cytokines like Interleukin-9 (IL-9) to increase MUC5AC transcription. researchgate.net Inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-17A (IL-17A) utilize the NF-κB pathway . researchgate.net Epidermal growth factor (EGF) and the Jun N-terminal kinase (JNK) pathway also lead to increased MUC5AC expression. researchgate.net Conversely, the Notch signaling pathway has been shown to downregulate MUC5AC promoter activity. researchgate.net Glucocorticoids also exert a downregulatory effect on MUC5AC expression. atlasgeneticsoncology.org
The regulation of MUC5B is also influenced by various signals. For instance, cigarette smoke has been shown to induce MUC5B promoter activation and gene expression, at least in part, through the NF-κB pathway . researchgate.net
Signaling Pathways Modulating Gene Expression
Inflammatory Mediators and Cytokines (e.g., IL-13, TNF-α)
Inflammatory mediators and cytokines are potent inducers of MUC5AC gene expression in the airway epithelium. Proinflammatory cytokines such as Interleukin-13 (IL-13) and Tumor Necrosis Factor-alpha (TNF-α) are significantly implicated in the upregulation of MUC5AC. Studies have demonstrated that these cytokines can directly stimulate MUC5AC mRNA and protein synthesis in normal human bronchial epithelial cells. nih.gov For instance, both IL-1β and IL-17A, which are prominent in chronic airway inflammation, have been shown to be potent inducers of MUC5AC expression. nih.gov This induction is often dose- and time-dependent and occurs at the level of promoter activation. nih.gov TNF-α has been shown to increase MUC5AC mRNA levels, in part by increasing the stability of the transcript. physiology.org Other cytokines, including IL-9, have also been found to directly stimulate MUC5AC transcription. jci.org The signaling cascades initiated by these inflammatory mediators often converge on key transcription factors that drive mucin gene expression.
| Mediator/Cytokine | Effect on Mucin 5 Expression | Key Research Findings |
|---|---|---|
| IL-13 | Upregulation of MUC5AC | Th2 cytokine involved in allergic airway inflammation, stimulates MUC gene expression. nih.gov |
| TNF-α | Upregulation of MUC5AC | Increases MUC5AC mRNA levels by enhancing transcript stability. physiology.org Vigorously induces MUC5AC gene expression in nasal and tracheal epithelial cells. nih.gov |
| IL-1β | Upregulation of MUC5AC | Potent inducer of MUC5AC mRNA and protein synthesis in human bronchial epithelial cells. nih.gov |
| IL-17A | Upregulation of MUC5AC | Directly mediates MUC gene expression and is a potent mediator in regulating mucin genes. nih.gov |
| IL-9 | Upregulation of MUC5AC | Directly stimulates MUC5AC synthesis and transcription in respiratory epithelial cells. jci.org |
Retinoids and Hormonal Regulation (e.g., Thyroid Hormone)
Retinoids, particularly retinoic acid (RA), play a significant role in the differentiation of tracheobronchial epithelial cells and the regulation of mucin gene expression. RA has been shown to induce MUC5AC expression, a process mediated through the retinoic acid receptor (RAR), with RARα being the major subtype involved. portlandpress.com Hormonal regulation also impacts mucin synthesis. For example, the thyroid hormone 3,3',5-tri-iodothyronine (T3) has an inhibitory effect on MUC5AC expression. nih.govnih.gov T3 suppresses MUC5AC at the transcriptional level. nih.govnih.gov The mechanism for this inhibition involves T3 decreasing the levels of retinoid receptors, thereby reducing the transcriptional activation of the MUC5AC gene that is dependent on retinoids. nih.govnih.govresearchgate.net
| Regulator | Effect on Mucin 5 Expression | Mechanism of Action |
|---|---|---|
| Retinoic Acid (RA) | Induces MUC5AC expression | Mediated primarily through the retinoic acid receptor-alpha (RARα). portlandpress.com |
| Thyroid Hormone (T3) | Inhibits MUC5AC expression | Suppresses MUC5AC transcription by decreasing the abundance of retinoid receptor proteins. nih.govnih.gov |
Growth Factor Receptor Signaling (e.g., EGFR)
The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a central pathway in the induction of MUC5AC expression in airway epithelial cells. ersnet.orgphysiology.org Activation of EGFR by its ligands, or by other stimuli such as oxidative stress from cigarette smoke, leads to the synthesis of MUC5AC at both the mRNA and protein levels. physiology.org This pathway is considered a common mechanism through which various stimuli induce MUC5AC production. ersnet.org For instance, products from Pseudomonas aeruginosa can induce MUC5AC production by activating EGFR. ersnet.org The signaling downstream of EGFR often involves the mitogen-activated protein kinase (MAPK) pathway, which in turn activates transcription factors that drive MUC5AC gene expression. nih.gov Inhibition of EGFR tyrosine kinase can suppress this induced MUC5AC expression. ersnet.orgnih.gov
Nuclear Factor and Activator Protein Pathways (e.g., NF-κB, AP-1, Sp1)
Several nuclear factor and activator protein pathways are critically involved in the transcriptional regulation of MUC5AC. The Nuclear Factor-kappa B (NF-κB) pathway is a key mechanism for MUC5AC induction by proinflammatory cytokines like IL-1β and IL-17A. nih.gov The activation of NF-κB, specifically the p65 subunit, and its translocation to the nucleus is essential for this process. nih.govnih.gov Activator protein-1 (AP-1) and Specificity protein 1 (Sp1) are other important transcription factors. For example, phorbol (B1677699) 12-myristate 13-acetate (PMA), a potent inflammatory stimulus, can induce MUC5AC expression through pathways involving NF-κB and Sp1. nih.govbiomolther.org The EGFR signaling cascade also utilizes Sp1 to initiate MUC5AC gene expression. nih.gov
| Pathway/Transcription Factor | Role in Mucin 5 Expression | Upstream Stimuli |
|---|---|---|
| NF-κB (p65) | Essential for MUC5AC induction | IL-1β, IL-17A, PMA, bacterial products. nih.govnih.gov |
| AP-1 | Involved in mucin gene regulation | Inflammatory stimuli. nih.gov |
| Sp1 | Initiates MUC5AC gene expression | EGFR signaling, PKC activation. nih.govbio-rad.com |
Histone Modification and Epigenetic Influences (e.g., P300)
Epigenetic modifications, including histone modifications, play a significant role in regulating the expression of mucin genes. researchgate.netcapes.gov.br These modifications, such as acetylation and methylation of histones, can alter chromatin structure, thereby influencing the accessibility of transcription factors to gene promoters. nih.govmdpi.com While specific details on p300's direct role in this compound are not extensively detailed in the provided context, histone acetyltransferases (HATs) like p300 are known to be crucial co-activators in gene transcription. The expression of MUC2 and MUC5B, which are clustered with MUC5AC, is known to be regulated by site-specific DNA methylation and associated repressive histone codes. researchgate.net The epigenetic regulation of these mucin genes is cell-specific and can depend on the cell's differentiation status. researchgate.net In asthma, there are widespread changes in the epigenome of the airway epithelium, including alterations in histone H3K27ac enrichment, which is associated with active enhancers. biorxiv.org
Post-Transcriptional and Post-Translational Modifications of this compound
Following transcription and translation, this compound undergoes extensive modifications that are critical for its structure and function.
Glycosylation Patterns and Their Academic Implications
The most significant post-translational modification of mucins is O-glycosylation, where a vast number of complex carbohydrate chains (O-glycans) are attached to the protein backbone. nih.gov These tandem repeat domains of MUC5AC are heavily O-glycosylated, which contributes to the viscoelastic properties of mucus. nih.gov The glycosylation patterns, including sialylation and sulfation, can vary significantly and have profound academic implications, particularly in disease states. nih.govresearchgate.net For example, in cystic fibrosis, airway mucins are more highly O-glycosylated, with a higher proportion of sialylated and sulfated O-glycans compared to normal mucins. oup.com These alterations in glycosylation can impact the physical properties of mucus and its interaction with pathogens. oup.com In asthma, changes in glycosylation, such as increased fucosylation of MUC5AC, are associated with the pathophysiology of the disease. mdpi.com The immense diversity of these glycan structures adds to the complexity of mucin biology and presents opportunities for developing disease-specific biomarkers. researchgate.net
Phosphorylation and Methylation
Post-translational modifications such as phosphorylation and epigenetic modifications like DNA methylation play crucial roles in regulating the expression and function of this compound (MUC5B). While direct phosphorylation of the MUC5B protein is an area of ongoing research, the role of DNA methylation in controlling MUC5B gene expression is well-documented, particularly in the context of pulmonary diseases.
Methylation: DNA methylation is a key epigenetic mechanism for regulating gene expression. In the case of MUC5B, methylation patterns in the promoter region are strongly associated with its expression levels. Hypermethylation of the MUC5B promoter is generally linked to the silencing of the gene. frontiersin.org Conversely, decreased methylation can lead to its overexpression. biorxiv.org
Research has particularly highlighted a region approximately 3 kb upstream of the MUC5B transcription start site. This area contains a common single nucleotide polymorphism (SNP), rs35705950, which is the strongest known genetic risk factor for Idiopathic Pulmonary Fibrosis (IPF). nih.govatsjournals.org The disease-associated T-allele of this variant disrupts a CpG methylation site. biorxiv.org This disruption prevents methylation at that site, leading to relief from DNA methylation-dependent repression and subsequent overexpression of MUC5B. biorxiv.org Studies have shown that this specific regulatory domain is differentially methylated in association with IPF, MUC5B expression levels, and the presence of the rs35705950 variant. nih.govatsjournals.org In lung tissue from individuals with IPF, this region is often hypermethylated, which, contrary to the general silencing role, is associated with increased MUC5B expression in the presence of the risk allele. nih.gov This suggests a complex interaction where the genetic variant may alter the binding of transcription factors, such as Forkhead box protein A2 (FOXA2), which is necessary for enhanced MUC5B expression. nih.govatsjournals.org
Treatment of airway epithelial cell cultures with a DNA methylation inhibitor, 5'-aza-2'-deoxycytidine, resulted in a significant increase in MUC5B expression, confirming that DNA methylation directly or indirectly impacts its regulation. biorxiv.org
Phosphorylation: The direct post-translational phosphorylation of the MUC5B protein is less characterized than its genetic and epigenetic regulation. However, signaling pathways involving phosphorylation are known to influence MUC5B expression. For instance, diallyl disulfide has been shown to induce MUC5B expression by activating the phosphorylation of ERK1/2 MAPK in airway epithelial cells. nih.gov Furthermore, in the small airways of individuals with IPF, there is a noted increase in the "posttranslational protein phosphorylation" pathway, suggesting that this modification could be involved in the disease process where MUC5B is a key player. biorxiv.org Databases of post-translational modifications have identified numerous potential phosphorylation sites on the MUC5B protein, though their functional significance in tracheobronchial pathways remains to be fully elucidated. udel.edu
Table 1: Key Findings in MUC5B Methylation Research
| Finding | Associated Condition | Key Molecules Involved | Implication |
|---|---|---|---|
| Hypermethylation of MUC5B promoter | Gene Silencing | DNA methyltransferase | Major mechanism for silencing MUC5B expression. frontiersin.org |
| rs35705950 T-allele disrupts CpG site | Idiopathic Pulmonary Fibrosis (IPF) | rs35705950, C/EBPβ | Leads to decreased methylation and MUC5B overexpression. biorxiv.org |
| Differential methylation near promoter | Idiopathic Pulmonary Fibrosis (IPF) | rs35705950, FOXA2 | Region is hypermethylated in IPF, associated with increased MUC5B expression and the risk allele. nih.gov |
| Treatment with demethylating agent | In vitro cell culture | 5'-aza-2'-deoxycytidine | Increased MUC5B expression, confirming regulation by methylation. biorxiv.org |
Proteolytic Processing and Intracellular Cleavage
The biosynthesis of MUC5B involves complex assembly into large polymers, a process that shares similarities with the von Willebrand factor (vWF). However, a key distinction lies in the extent of intracellular proteolytic processing.
Unlike vWF, which undergoes significant proteolytic cleavage by the enzyme furin to separate its D1D2 and D3 domains as part of its processing, MUC5B does not appear to undergo this major intracellular cleavage event during its synthesis. atsjournals.org This is supported by the absence of the necessary furin cleavage site in the MUC5B polypeptide sequence. atsjournals.org Proteomic analysis of mature, fully glycosylated MUC5B from airway secretions indicates that the entire N-terminal region, including the D1, D2, D', and D3 domains, can be identified as part of the intact molecule. unc.edu
Despite the lack of major furin-mediated processing, evidence suggests that more limited proteolytic cleavage of MUC5B does occur, although the timing—whether it is intracellular or post-secretory—is not fully resolved. Studies on salivary MUC5B have identified two distinct cleavage regions in the N-terminus. unc.edu
D' Domain Cleavage: A cleavage within the D' domain would release a fragment corresponding to the D1 and D2 domains, analogous to the release of the vWF pro-polypeptide. This is hypothesized to be an important step in post-secretory processing. unc.edu
D3 Domain Cleavage: A second cleavage site has been identified in the D3 domain of "soluble" but not "insoluble" salivary MUC5B, marking a structural difference between these two fractions. nih.gov
Furthermore, some research has noted that smaller fragments can be detected by antibodies recognizing the C-terminal domain of MUC5B, suggesting that cleavage can also occur in this region. nih.gov Mass spectrometry analyses have identified numerous non-tryptic cleavage sites in both the N- and C-terminal regions, which may be crucial for the proper maturation of the mucin molecule either before or after secretion. unc.edu Extracellularly, MUC5B is known to be a target for degradation by proteases from bacteria found in dental biofilms. frontiersin.orgnih.gov
Table 2: Summary of MUC5B Proteolytic Cleavage Findings
| Cleavage Status/Site | Location | Timing | Significance |
|---|---|---|---|
| Major Intracellular Processing | N-terminus (between D2 and D3) | Intracellular | Does not occur; MUC5B lacks the furin cleavage site present in vWF. atsjournals.org |
| D' Domain Cleavage | N-terminus | Likely Post-secretory | Releases a D1-D2 fragment, analogous to vWF pro-polypeptide release. unc.edu |
| D3 Domain Cleavage | N-terminus | Unclear | Observed in "soluble" salivary MUC5B fractions. nih.gov |
| C-terminal Cleavage | C-terminus | Unclear | Suggested by the detection of smaller C-terminal fragments. nih.gov |
| Non-tryptic Cleavage Sites | N- and C-terminal regions | Pre- or Post-secretory | May be important for molecular maturation. unc.edu |
Disulfide Bond Formation and Polymerization Mechanisms (Dimerization, Oligomerization)
The formation of massive, gel-forming MUC5B polymers is a highly orchestrated process that relies critically on the formation of intermolecular disulfide bonds. This polymerization occurs in a sequential manner across different cellular compartments, transforming individual MUC5B monomers into long, linear chains essential for the viscoelastic properties of mucus. researchgate.netresearchgate.net
The process begins in the endoplasmic reticulum (ER). Here, two MUC5B polypeptide monomers align and form covalent linkages near their C-termini. researchgate.net This initial step, known as dimerization, is mediated by the formation of disulfide bonds between cysteine-rich von Willebrand factor (vWF)-like domains located at the C-terminus of each monomer. researchgate.net
Following C-terminal dimerization, the MUC5B dimers are transported from the ER to the Golgi apparatus. Within the Golgi, the crucial step of multimerization occurs. The MUC5B dimers are linked end-to-end through the formation of additional disulfide bonds, this time between their N-terminal regions. researchgate.net Specifically, biophysical analyses have identified the N-terminal D3 domain as the site of this linkage. pasteur.fr This head-to-head linkage of dimers results in the assembly of long, linear polymers. pasteur.fr While MUC5B assembly appears to exclusively involve dimerization at the N-terminus, other mucins like MUC5AC may form both dimers and higher-order oligomers. nih.gov
This entire intracellular assembly generates disulfide-bonded linear polymers that are then extensively glycosylated before being packaged into secretory granules, awaiting release from the cell. researchgate.net The reduction of these disulfide bonds with agents like 2-mercaptoethanol (B42355) causes the large oligomeric structures to break down into their constituent monomers, confirming the central role of these covalent linkages in maintaining the polymeric structure of MUC5B. researchgate.net
Table 3: Mechanism of MUC5B Polymerization
| Step | Cellular Location | Molecular Mechanism | Domains Involved | Result |
|---|---|---|---|---|
| 1. Dimerization | Endoplasmic Reticulum (ER) | Formation of intermolecular disulfide bonds. researchgate.net | C-terminal domains | MUC5B dimers. researchgate.net |
| 2. Multimerization | Golgi Apparatus | Formation of intermolecular disulfide bonds. researchgate.net | N-terminal D3 domains. pasteur.fr | Linear MUC5B oligomers/polymers. pasteur.fr |
Iii. Cellular Origin and Secretion Dynamics of Tracheobronchial Mucin 5
Mucin-Producing Cell Types in the Tracheobronchial Tree
Two principal cell types are responsible for the production of MUC5AC and MUC5B in the airways: goblet cells located in the surface epithelium and mucous cells within the submucosal glands. oamjms.euportlandpress.com
Goblet cells are interspersed among ciliated cells in the pseudostratified columnar epithelium lining the conducting airways. nih.gov Their primary role is the synthesis and secretion of mucins directly onto the airway surface. In healthy human airways, goblet cells are the main producers of MUC5AC. pnas.orgatsjournals.org While some studies suggest that goblet cells in the tracheobronchial surface epithelium primarily produce MUC5AC, others have demonstrated that they can also synthesize MUC5B. pnas.orgphysiology.org The expression of MUC5AC is typically concentrated in the goblet cells of the proximal, cartilaginous airways. nih.govatsjournals.org
Submucosal glands are complex structures situated beneath the surface epithelium, primarily in the cartilaginous airways. nih.gov These glands are a major source of airway mucus, particularly MUC5B. nih.govatsjournals.org The mucous cells within the acini of these glands are dedicated to the production and secretion of MUC5B. nih.gov Notably, submucosal glands express MUC5B but generally not MUC5AC. nih.govatsjournals.org The secretions from these glands are delivered to the airway lumen via ducts. nih.gov
Differential Secretion of MUC5AC and MUC5B from Distinct Cellular Sources
The spatial separation of MUC5AC and MUC5B production leads to a differential secretion pattern, resulting in a mucus gel with distinct layers and properties. MUC5AC is predominantly secreted by goblet cells in the surface epithelium of the trachea and bronchi. nih.govatsjournals.org In contrast, MUC5B is the main mucin secreted by the submucosal glands. pnas.orgnih.gov However, MUC5B is also produced by secretory cells in the surface epithelium, particularly in the more distal airways where submucosal glands are absent. nih.govnih.gov
Upon secretion, these mucins form distinct structures. MUC5B emerges from submucosal gland ducts as strands composed of multiple filaments. pnas.org MUC5AC, secreted from goblet cells, appears as threads and thin sheets. pnas.org It has been observed that MUC5AC can partially coat the MUC5B strands on the airway surface. pnas.org This differential arrangement is believed to be crucial for efficient mucociliary transport. pnas.org While their production is largely segregated, some surface airway secretory cells can produce both mucins. nih.govatsjournals.org
Table 1: Cellular Origin and Secreted Form of Tracheobronchial Mucins
| Mucin | Primary Cellular Source | Secondary Cellular Source | Secreted Morphologic Structure |
| MUC5AC | Goblet Cells (Surface Epithelium) nih.govatsjournals.org | Terminal secretory ducts of submucosal glands nih.gov | Threads and thin sheets pnas.org |
| MUC5B | Mucous Cells (Submucosal Glands) pnas.orgnih.gov | Goblet/Secretory Cells (Surface Epithelium) nih.govnih.gov | Strands and filaments pnas.org |
Intracellular Trafficking and Packaging of Mucin Granules
The biosynthesis of the massive MUC5AC and MUC5B glycoproteins is a complex process that places significant demands on the cell's synthetic machinery. biorxiv.org The process begins with the transcription of MUC5AC and MUC5B genes in the nucleus, followed by the transport of mRNA to the cytoplasm. researchgate.net
The mucin proteins are synthesized on ribosomes and co-translationally imported into the endoplasmic reticulum (ER), where they undergo folding and initial polymerization through the formation of disulfide bonds at their C-termini to form dimers. researchgate.netfrontiersin.org From the ER, these mucin protomers travel through the Golgi apparatus. researchgate.net
Within the cis, medial, and trans-Golgi compartments, the extensive process of O-glycosylation occurs, where numerous sugar side chains are added to the protein core. researchgate.netfrontiersin.org This step is critical as carbohydrates can account for over 70% of the final mass of the mature mucin. frontiersin.org In the late Golgi, further polymerization occurs at the N-termini, leading to the formation of long, linear chains of mucins. researchgate.net
These large, mature mucin polymers are then packaged into large secretory granules, which can be approximately 1 micrometer in diameter. frontiersin.orgresearchgate.net High-resolution imaging has revealed that within cells producing both mucins, the majority of secretory granules contain both MUC5AC and MUC5B, often densely packaged in an interdigitating pattern. nih.govatsjournals.org However, a smaller number of granules contain only MUC5B, and even fewer contain MUC5AC alone. nih.govatsjournals.orgresearchgate.net This co-packaging has significant implications for the potential to differentially regulate their secretion. nih.govatsjournals.org
Secretory Pathways and Release Mechanisms
Mucin granules are transported to the apical membrane of the secretory cell, where they are positioned for release into the airway lumen. frontiersin.org The release of these granules occurs through a process of regulated exocytosis. portlandpress.com This process involves the fusion of the granule membrane with the plasma membrane, expelling the condensed mucin content. frontiersin.org
This regulated secretion occurs at a low basal rate to maintain a continuous protective mucus layer and can be significantly increased in response to various stimuli, such as inflammatory mediators, pathogens, or irritants. nih.govfrontiersin.org The molecular machinery for both basal and stimulated secretion involves variants of the SNARE (soluble N-ethylmaleimide–sensitive factor attachment protein receptor) apparatus. nih.gov While some components are shared, distinct molecules regulate each pathway. For instance, Munc18b is predominantly involved in stimulated secretion, while Munc18a functions in basal secretion. nih.gov The second messenger, calcium, plays a crucial role, with sensors like synaptotagmin (B1177969) 2 (Syt2) functioning exclusively in stimulated exocytosis. nih.gov Upon release, the highly condensed mucins rapidly expand in volume as they become hydrated, forming the gel-like structure of the mucus layer. portlandpress.com
Iv. Structural Organization and Biophysical Characterization of Tracheobronchial Mucin 5
Macromolecular Architecture and Assembly of Polymeric Mucins
The fundamental architecture of MUC5AC and MUC5B involves the assembly of monomeric subunits into massive polymeric structures. nih.gov These glycoproteins can reach molecular weights ranging from 2 to 100 MDa. pnas.org The assembly is a multi-step intracellular process that begins in the endoplasmic reticulum with the formation of disulfide-linked dimers via their carboxyl-termini. nih.gov Subsequently, these dimers undergo multimerization through disulfide linkages between their N-terminal D3 domains in the Golgi apparatus. nih.gov This process results in the formation of long, linear polymers. researchgate.net
While both MUC5AC and MUC5B form large polymers, their higher-order structures exhibit significant differences. Electron microscopy studies have revealed that MUC5B polymers are typically long, flexible, linear threads. nih.govnih.gov In contrast, MUC5AC forms more complex, tightly organized, and branched networks. nih.govatsjournals.org This structural divergence is a key determinant of their distinct functional roles within the airway mucus. While MUC5B's linear architecture is conducive to efficient mucociliary transport, MUC5AC's net-like structure contributes to a more adhesive and static mucus layer. nih.govnih.gov
A study comparing the macromolecular properties of MUC5AC and MUC5B found that MUC5B had a molecular weight of approximately 25 MDa and a radius of gyration of 224 nm, whereas MUC5AC had a molecular weight of around 17 MDa and a radius of gyration of 187 nm. pnas.org
Table 1: Comparative Macromolecular Properties of MUC5AC and MUC5B
| Mucin Type | Molecular Weight (MW) | Radius of Gyration (Rg) | Predominant Structure |
|---|---|---|---|
| MUC5AC | ~17 MDa | 187 nm | Tightly organized, branched networks |
| MUC5B | ~25 MDa | 224 nm | Linear, infrequently branched multimers |
This table is based on data from Carpenter et al., 2021. nih.gov
Functional Domain Analysis and Their Contributions to Structure
The complex assembly and architecture of MUC5AC and MUC5B are dictated by specific functional domains within their protein backbones. researchgate.net Both mucins share a similar domain organization, particularly in their N- and C-terminal regions, which are homologous to von Willebrand factor (vWF). pnas.orgnih.gov
The N-terminal region contains von Willebrand factor D-like domains (D1, D2, D', and D3), which are crucial for the multimerization of mucin dimers. researchgate.net The C-terminal region includes D4, B, C, and CK domains, with the CK domain being responsible for the initial dimerization of the monomers. researchgate.net The central part of the protein is dominated by large, heavily O-glycosylated mucin domains, which are rich in proline, threonine, and serine residues. researchgate.net These glycosylated regions are interspersed with cysteine-rich domains (CysD). MUC5AC has nine CysD domains, while MUC5B has seven. nih.gov These CysD domains may play a role in managing the network properties of mucus through non-covalent cross-links. nih.gov
A key structural distinction for MUC5AC is the presence of a putative leucine zipper (LZ) domain at the carboxyl-terminal end of its D1 domain. nih.gov This domain is not found in other gel-forming mucins and is thought to facilitate noncovalent intermolecular interactions that contribute to the formation of higher-order oligomers (trimers and tetramers) and the characteristic branched network structure of MUC5AC. nih.govnih.govnih.gov In contrast, the N-terminal region of MUC5B assembles exclusively as dimers, leading to its linear polymer formation. nih.gov
Table 2: Key Functional Domains of MUC5AC and MUC5B and Their Roles
| Domain | Location | Function | MUC5AC Specificity |
|---|---|---|---|
| von Willebrand factor D-like (D1, D2, D', D3) | N-terminus | Multimerization of dimers | - |
| von Willebrand factor D4, B, C, CK | C-terminus | Dimerization of monomers | - |
| Cysteine-rich Domains (CysD) | Central mucin domain | Potential non-covalent cross-linking | Contains 9 CysD domains |
| Putative Leucine Zipper (LZ) | N-terminus (D1 domain) | Contributes to higher-order oligomerization and branched structure | Present |
Charge Density and Electrophoretic Mobility Profiles
The extensive glycosylation of MUC5AC and MUC5B contributes significantly to their charge density, which in turn affects their electrophoretic mobility. MUC5B, in particular, is known to exist as different glycosylated variants, or glycoforms, that can be distinguished by their electrophoretic mobility. nih.gov These are characterized as a high-charge, fast-migrating glycoform and a low-charge, slow-migrating glycoform. nih.gov The difference in charge is likely due to varying levels of sulfation. nih.gov In healthy airways, the high-charge glycoform is predominant. nih.gov
Studies using anion-exchange chromatography have been employed to separate and analyze the charge density of these mucins. physiology.orgresearchgate.net One such study found no significant differences in charge density between the cell-associated and secreted forms of MUC5AC and MUC5B from cultured normal human tracheobronchial epithelial cells. physiology.org The MUC5AC mucin from these cultures showed a charge density similar to its in vivo counterpart. However, the MUC5B produced in vitro was more homogeneous in charge compared to the multiple glycoforms found in vivo. physiology.org
Agarose (B213101) gel electrophoresis demonstrates that O-glycosylated, polymeric MUC5B has a markedly lower electrophoretic mobility compared to its non-O-glycosylated forms. nih.gov Upon reduction with dithiothreitol (DTT), which breaks the polymer into monomers, the reduced O-glycosylated monomer shows a significant increase in electrophoretic mobility. nih.govresearchgate.net
Table 3: Electrophoretic Characteristics of MUC5B Glycoforms
| MUC5B Glycoform | Relative Charge | Electrophoretic Mobility |
|---|---|---|
| High-Charge Glycoform | Higher | Fast-migrating |
| Low-Charge Glycoform | Lower | Slow-migrating |
This table is based on data from Kirkham et al., 2002 and Thornton et al., 1997. nih.govnih.gov
Contributions to Airway Mucus Viscoelasticity and Rheological Properties
The distinct structural architectures of MUC5AC and MUC5B directly translate to different contributions to the viscoelastic and rheological properties of airway mucus. nih.gov The viscoelasticity of mucus is a critical factor for effective mucociliary clearance. royalsocietypublishing.org
MUC5AC is consistently associated with higher viscoelasticity. nih.govatsjournals.org Gels composed of MUC5AC are stiffer, denser, and more viscoelastic than those formed by MUC5B. pnas.orgpnas.org This is attributed to MUC5AC's ability to form tightly organized, branched networks, which increases the gel's elastic modulus (G'). nih.govatsjournals.org Studies on reconstituted mucin gels have shown that hydrogels with a higher content of MUC5AC exhibit higher elastic and viscous moduli. mcgill.ca For instance, one study found that MUC5AC gels had an elastic modulus (G') approximately 3.5-fold higher than that of MUC5B gels (0.59 Pa vs. 0.16 Pa). atsjournals.org
Table 4: Summary of Compounds Mentioned
| Compound Name |
|---|
| 3-[(cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) |
| Dithiothreitol (DTT) |
| Lithium perchlorate |
| Mucin 5AC (MUC5AC) |
| Mucin 5B (MUC5B) |
| Piperazine |
| Urea |
V. Functional Roles and Biological Interactions of Tracheobronchial Mucin 5
Role in Airway Mucociliary Clearance Mechanisms
Mucociliary clearance (MCC) is a primary defense mechanism of the lungs, responsible for trapping and removing inhaled foreign materials. biorxiv.org This process relies on the coordinated action of ciliated cells that propel the overlying mucus layer out of the airways. frontiersin.orgersnet.org Both MUC5B and MUC5AC are essential for effective MCC, each playing a unique and complementary role. nih.govnih.gov
MUC5B is considered the predominant mucin in healthy airways and is crucial for mobilizing the mucus gel. nih.govbiorxiv.org Studies using human airway epithelial cultures have demonstrated that a deficiency in MUC5B leads to impaired mucus clearance. nih.govnih.gov This is consistent with findings in mouse models where the absence of Muc5b results in defective MCC, leading to the accumulation of pathogens. nih.govfrontiersin.org In humans, congenital absence of MUC5B has also been linked to impaired mucus clearance. nih.gov The physical properties of MUC5B gels, which tend to form linear, infrequently branched multimers, are thought to contribute to their efficient transport. pnas.org In contrast, overexpression of MUC5B can also lead to mucociliary dysfunction, highlighting the importance of tightly regulated expression for optimal MCC. researchgate.netnih.gov
While MUC5B drives mucus movement, MUC5AC is critical for the structural organization and spatial coordination of mucociliary transport. nih.govnih.gov MUC5AC forms tightly organized, highly branched networks that differ from the more linear structure of MUC5B. atsjournals.orgpnas.org This structural difference is believed to be key to its function. In studies where MUC5AC was absent, mucus transport became discoordinated, with irregular, swirling flow patterns that were inefficient for clearance. nih.govrespiratory-therapy.com The reintroduction of MUC5AC restored the coordinated, uniform flow. respiratory-therapy.com This suggests that MUC5AC helps to align the mucus gel, ensuring that the propulsive forces generated by cilia result in effective, directional transport. nih.govrespiratory-therapy.com Elevated levels of MUC5AC, often seen in chronic respiratory diseases, can lead to the formation of a stagnant, tethered mucus layer, impairing clearance. pnas.orgjci.org
Participation in Innate Host Defense and Barrier Integrity
The mucus layer formed by MUC5AC and MUC5B is a dynamic physicochemical barrier, integral to the innate immune system. nih.govresearchgate.net It physically obstructs inhaled pathogens and particulates from reaching the epithelial surface. frontiersin.orgnih.gov The mucins themselves are not merely a passive scaffold; they actively participate in defense. They provide a matrix for the retention and concentration of antimicrobial molecules and antibodies. atsjournals.orgnih.gov The heavily glycosylated structure of mucins, with terminal sialylation and sulfation, creates negative charges that can interact with and bind cationic antimicrobial proteins. atsjournals.org Both MUC5AC and MUC5B are crucial for this barrier function, and their coordinated action ensures the effective capture and subsequent removal of threats via mucociliary clearance. scispace.comscielo.brnih.gov Mouse studies have underscored the specific importance of Muc5b in host defense; its absence leads to increased bacterial accumulation and mortality from infections. atsjournals.orgfrontiersin.orgnih.gov
Interaction with Pathogens (e.g., Bacterial Adhesion)
The interaction between airway mucins and pathogens is a critical aspect of host defense. Mucins can act as a decoy, presenting a vast surface area rich in potential carbohydrate receptors for bacteria. ersnet.orgrsc.org By binding to bacteria within the mucus gel, mucins facilitate their removal through mucociliary clearance, preventing them from adhering to the underlying epithelium. ersnet.orgersnet.org However, this interaction is complex. Pathogens have evolved mechanisms to overcome the mucus barrier. frontiersin.org For example, Pseudomonas aeruginosa, a key pathogen in cystic fibrosis, exhibits a marked affinity for respiratory mucins. asm.org The adhesion of P. aeruginosa to mucins can be influenced by environmental factors, such as iron concentration, which can affect the expression of bacterial mucin-binding proteins. asm.org While mucin binding is generally a protective clearance mechanism, in conditions where clearance is impaired, this adhesion can contribute to the establishment of chronic infections. ersnet.orgersnet.org
Molecular Interactions with Other Macromolecules and Endogenous Components
The function of tracheobronchial mucins extends beyond their role as simple structural components. They engage in numerous molecular interactions with other endogenous molecules within the airway surface liquid. The extensive O-glycosylation of MUC5AC and MUC5B creates a variety of glycan epitopes that can interact with endogenous lectins and other proteins. atsjournals.org These interactions are crucial for the proper assembly and physical properties of the mucus gel. atsjournals.org For instance, mucins can non-covalently cross-link to form a cohesive physical barrier. frontiersin.org They also serve as a scaffold for a variety of biologically active molecules, including cytokines, growth factors, and antimicrobial peptides, effectively concentrating these defense components at the mucosal surface. scispace.comatsjournals.orgnih.gov The negative charges from sialic acid and sulfate (B86663) groups on mucin glycans promote electrostatic interactions with cationic proteins, further enhancing the defensive capacity of the mucus layer. atsjournals.orgersnet.org
Interaction with Exogenous Compounds and Therapeutic Agents (e.g., Drug Binding)
The mucus layer, with MUC5AC and MUC5B as its main structural components, presents a significant barrier that can interact with and affect the disposition of inhaled therapeutic agents. encyclopedia.pubersnet.org Mucin glycoproteins can bind to drugs, primarily through non-specific, physicochemical interactions. uea.ac.ukplos.org This binding can reduce the free concentration of a drug available to reach its target on the airway epithelium, potentially decreasing its efficacy. ersnet.orguea.ac.uk The extent of this interaction can depend on the drug's properties, such as its lipophilicity. uea.ac.uk For instance, studies have shown that various inhaled drugs can bind to mucins, leading to reduced penetration through the mucus layer. encyclopedia.pubuea.ac.uk Research has also demonstrated that the binding affinity of drugs can differ not only between drugs but also among mucin subtypes (MUC5AC vs. MUC5B). plos.org This highlights the importance of considering mucin-drug interactions in the development of new inhaled therapies, as binding to the mucus layer may modulate drug disposition and clinical response. uea.ac.ukplos.org
Research Findings on Mucin Interactions
| Category | Finding | Mucin(s) Involved | Implication | Reference(s) |
| Mucociliary Clearance | Deficiency leads to impaired mucus transport. | MUC5B | Essential for mobilizing mucus. | nih.govbiorxiv.org |
| Mucociliary Clearance | Deficiency leads to discoordinated, swirling transport. | MUC5AC | Critical for spatial alignment and flow uniformity. | nih.govrespiratory-therapy.com |
| Mucus Structure | Forms linear, infrequently branched multimers. | MUC5B | Facilitates efficient transport. | pnas.org |
| Mucus Structure | Forms tightly organized, highly branched networks. | MUC5AC | Contributes to gel structure and adhesion. | atsjournals.orgpnas.org |
| Pathogen Interaction | Adhesion of P. aeruginosa is influenced by iron levels. | Airway Mucins | Iron availability affects bacterial colonization. | asm.org |
| Therapeutic Interaction | Binds to various inhaled drugs, reducing their permeability. | MUC2, MUC5B, MUC5AC | May decrease bioavailability and efficacy of inhaled therapies. | encyclopedia.pubuea.ac.ukplos.org |
| Innate Defense | Absence leads to increased bacterial accumulation and mortality in mice. | Muc5b | Critical for controlling infections and maintaining immune homeostasis. | atsjournals.orgfrontiersin.org |
| Disease Pathogenesis | Tethering to the epithelium impairs mucociliary transport in asthma models. | MUC5AC | A major cause of mucus plugging and obstruction. | jci.org |
Vi. Methodological Approaches for Studying Tracheobronchial Mucin 5
Advanced Analytical and Biochemical Techniques
Advanced methodologies have enabled detailed investigation into the molecular and biophysical properties of MUC5AC and MUC5B, the principal gel-forming mucins in the airways.
Quantifying the messenger RNA (mRNA) levels of MUC5AC and MUC5B provides insights into the regulation of their production in response to various stimuli and in disease states.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Quantitative PCR (qPCR): These are widely used techniques to measure MUC5AC and MUC5B gene expression. Total RNA is extracted from airway epithelial cells or tissues, reverse transcribed into complementary DNA (cDNA), and then amplified using specific primers for MUC5AC and MUC5B. qPCR, a real-time version of PCR, allows for the precise quantification of mRNA levels, often normalized to a housekeeping gene like β-actin nih.gov. Studies have utilized qPCR to show that factors like Interleukin-1β can significantly increase MUC5AC mRNA levels in human bronchial epithelial cells nih.gov. Similarly, the expression of both MUC5AC and MUC5B has been quantified in cell co-cultures to study the effects of various exposures oup.com.
In Situ Hybridization (ISH): This technique allows for the visualization and localization of specific mRNA sequences within individual cells or tissue sections. Labeled probes that are complementary to MUC5AC or MUC5B mRNA are used to identify the specific cell types expressing these genes. For instance, ISH has been instrumental in demonstrating that in healthy human airways, MUC5B is expressed in submucosal glands and extensively in the superficial epithelia, while MUC5AC expression is more concentrated in the proximal, cartilaginous airways atsjournals.org. This method helps to understand the spatial distribution of mucin gene expression throughout the tracheobronchial tree atsjournals.org.
| Technique | Principle | Application for Tracheobronchial Mucin 5 | Key Findings |
| RT-PCR / qPCR | Amplification of cDNA reverse transcribed from mRNA to quantify gene expression levels. | Measures MUC5AC and MUC5B mRNA levels in cells and tissues. | Demonstrated upregulation of MUC5AC by inflammatory mediators like IL-1β nih.gov. |
| In Situ Hybridization | Labeled nucleic acid probes bind to specific mRNA sequences in preserved tissue sections. | Visualizes the cellular location of MUC5AC and MUC5B mRNA expression. | Revealed distinct regional expression, with MUC5B dominant in distal airways and MUC5AC in proximal airways atsjournals.org. |
Detecting and quantifying MUC5AC and MUC5B proteins are crucial for understanding their roles in mucus composition and pathology. However, their large size, extensive glycosylation, and heterogeneity make quantification challenging with traditional methods springernature.com.
Western Blot: This technique is used to separate proteins by size via gel electrophoresis, transfer them to a membrane, and then detect specific proteins using antibodies. For mucins, agarose (B213101) gels are often used due to the large size of the proteins. Western blotting can identify different forms of mucins, such as polymers and monomers, and has been used to distinguish between O-glycosylated and non-O-glycosylated forms of MUC5B in cell lysates researchgate.net.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay designed for detecting and quantifying substances such as proteins. It has been employed to measure the levels of MUC5AC and MUC5B protein in cell culture supernatants and lysates to study the effects of various substances on mucin production oup.comresearchgate.net.
Immunohistochemistry (IHC): IHC uses antibodies to detect antigens in cells within a tissue section. This method is invaluable for localizing the MUC5AC and MUC5B proteins within the airway architecture. Studies have used IHC to show that MUC5AC is predominantly found in surface goblet cells, while MUC5B is located in both goblet cells and submucosal glands mdpi.comresearchgate.net. IHC has also been used to compare mucin expression in different species and in disease models, such as ferrets, to validate their use in studying conditions like cystic fibrosis nih.govnih.gov.
| Technique | Principle | Application for this compound | Key Findings |
| Western Blot | Protein separation by size and detection with specific antibodies. | Identifies different forms (polymeric, monomeric, glycosylated) of MUC5AC and MUC5B. | Differentiated between O-glycosylated and precursor forms of MUC5B researchgate.net. |
| ELISA | Antibody-based detection and quantification of proteins in a multi-well plate format. | Measures concentrations of MUC5AC and MUC5B in biological fluids and cell cultures oup.com. | Quantified changes in mucin protein secretion in response to external stimuli. |
| Immunohistochemistry | Visualization of proteins in tissue sections using specific antibodies. | Localizes MUC5AC and MUC5B proteins to specific cell types (goblet cells, submucosal glands) mdpi.com. | Confirmed MUC5AC originates from goblet cells and MUC5B from both goblet cells and submucosal glands researchgate.net. |
The complex, polymeric structure of mucins is central to their function in forming the viscoelastic mucus gel.
Density Gradient Centrifugation: This technique separates macromolecules based on their buoyant density. Mucins are purified from other proteins by centrifugation in a cesium chloride (CsCl) density gradient, often in the presence of guanidinium (B1211019) hydrochloride (GuHCl) to dissociate non-covalently linked proteins. This method has been essential for isolating MUC5AC and MUC5B from airway mucus and cultured cells for further characterization physiology.orgnih.gov. It effectively separates the dense, heavily glycosylated mucins from less dense proteins researchgate.net.
Chromatography: Techniques like anion-exchange chromatography are used to separate mucins based on their charge density. This has revealed that MUC5AC and MUC5B from cultured normal human tracheobronchial epithelial cells have distinct charge properties physiology.org.
Mass Spectrometry (MS): MS has emerged as a powerful tool for the absolute quantification of MUC5AC and MUC5B. By using stable isotope labeling, this method can accurately measure the concentration of these large glycoproteins in complex biological samples like sputum, overcoming the limitations of antibody-based assays springernature.comnih.gov. This approach has been critical in studies correlating MUC5AC and MUC5B concentrations with the progression of chronic obstructive pulmonary disease (COPD) nih.govresearchgate.net.
Functional assays are employed to investigate the regulation of mucin genes and the biophysical properties of the mucus they form.
Luciferase Reporter Assays: These assays are used to study gene promoter activity. The promoter region of a mucin gene (e.g., MUC5AC) is cloned into a vector upstream of a reporter gene, such as luciferase. By measuring the light produced by luciferase, researchers can determine how different signaling molecules or transcription factors activate or repress the mucin gene's promoter.
Particle Tracking Microrheology: This technique involves embedding fluorescent nanoparticles into mucus samples and tracking their Brownian motion. The movement of these particles provides information about the local viscoelastic properties of the mucus gel at a microscopic level. This has been used to compare the biophysical properties of gels formed predominantly by either MUC5B or MUC5AC, revealing how their composition affects the microstructural network of mucus nih.gov.
Advanced imaging techniques are crucial for visualizing the distribution and organization of mucins within the airways.
Immunofluorescence: Similar to IHC, immunofluorescence uses antibodies to detect specific proteins, but the antibodies are labeled with a fluorescent dye. This allows for high-resolution visualization of MUC5AC and MUC5B using fluorescence microscopy. It has been used to show that MUC5B forms the core of mucus bundles secreted from submucosal glands, which are then coated with MUC5AC from surface goblet cells nih.gov.
Vii. Pathophysiological Involvement of Tracheobronchial Mucin 5 in Airway Diseases
Mechanisms of Mucin Hypersecretion and Accumulation
Mucus hypersecretion is a hallmark of chronic inflammatory airway diseases. This excessive production is driven by a combination of cellular changes and inflammatory mediators. The primary sources of airway mucins are goblet cells in the surface epithelium and mucous cells within the submucosal glands.
Transcription factors such as SAM-pointed domain-containing E26 transformation-specific transcription factor (SPDEF) play a critical role in orchestrating goblet cell differentiation and upregulating MUC5AC expression. nih.govresearchgate.net Furthermore, an imbalance in ion transport, which is characteristic of some muco-obstructive diseases, can lead to mucus dehydration. This dehydration increases mucin concentration, leading to the osmotic compression of the periciliary layer and impairing mucociliary clearance, which results in mucus accumulation. nih.gov
Role in Airway Obstruction and Mucus Plugging Pathogenesis
The accumulation of hypersecreted and often dehydrated mucus contributes directly to airway obstruction. This obstruction is a major cause of morbidity and, in severe cases, mortality in diseases like asthma. nih.govresearchgate.net The formation of mucus plugs, which can physically occlude the airways, is a critical consequence of impaired mucociliary clearance.
The altered composition of mucus in diseased states, particularly the increased concentration of MUC5AC, is thought to play a significant role in the formation of these plugs. MUC5AC has been shown to form tightly organized and branched networks that are more rigid and viscoelastic than those formed by MUC5B. atsjournals.orgnih.gov In asthma, for example, secreted MUC5AC can remain tethered to the epithelial cells, preventing its clearance and leading to the progressive buildup of mucus that forms plugs. nih.govresearchgate.net This tethering and accumulation severely compromise airflow, leading to symptoms such as wheezing, breathlessness, and chest tightness. nih.gov
Contributions to Goblet Cell Metaplasia and Hyperplasia
Goblet cell metaplasia (the transformation of other epithelial cell types into goblet cells) and hyperplasia (an increase in the number of goblet cells) are key features of the airway remodeling seen in chronic inflammatory lung diseases. nih.govresearchgate.net These processes are driven by a complex network of inflammatory mediators and transcription factors.
In diseases like asthma and chronic obstructive pulmonary disease (COPD), the airway epithelium undergoes significant structural changes, leading to an expansion of the mucin-producing cell population. dntb.gov.uamdpi.com Inflammatory cytokines, particularly IL-13, are key drivers of these changes. researchgate.netoamjms.eu IL-13 signaling induces the expression of transcription factors like SPDEF, which are necessary and sufficient for goblet cell metaplasia and increased MUC5AC expression. nih.govresearchgate.net This results in a positive feedback loop where inflammation drives changes in the epithelial cell population, leading to increased mucin production, which in turn can exacerbate inflammation and airway obstruction.
Differential Roles of MUC5AC and MUC5B in Specific Airway Pathologies
While both MUC5AC and MUC5B are integral to airway mucus, they have distinct expression patterns and play different roles in the pathophysiology of various airway diseases.
In healthy airways, MUC5B is the predominant mucin, essential for normal mucociliary clearance. However, in asthma, there is a characteristic shift in mucin expression, with a significant upregulation of MUC5AC and often a decrease in MUC5B. nih.govatsjournals.org This altered MUC5AC to MUC5B ratio is a hallmark of asthmatic airways and is associated with the severity of the disease. nih.gov
Increased MUC5AC is linked to allergen-induced airway hyperresponsiveness, mucous metaplasia, and the formation of mucus plugs that obstruct the airways. atsjournals.org The overproduction of MUC5AC is largely driven by type 2 inflammatory responses, particularly the cytokine IL-13. nih.govtmrjournals.com Studies have shown that a higher ratio of MUC5AC to MUC5B correlates with type 2 inflammation, characterized by increased eosinophils in the sputum. nih.govatsjournals.org The tethering of MUC5AC-rich mucus to the airway epithelium is a key mechanism impairing clearance and leading to airway obstruction in asthma. nih.gov
| Mucin | Role in Asthma | Key Inflammatory Mediator |
| MUC5AC | Upregulated, contributes to airway hyperresponsiveness and mucus plugging. nih.govatsjournals.org | IL-13 nih.govtmrjournals.com |
| MUC5B | Often downregulated, leading to impaired mucociliary clearance. nih.govatsjournals.org | - |
In COPD, a disease strongly associated with cigarette smoke exposure, mucus hypersecretion is a prominent feature contributing to airflow limitation and an increased risk of exacerbations. nih.govmdpi.com Increased concentrations of both MUC5AC and MUC5B are found in the sputum of COPD patients. mdpi.com However, MUC5AC appears to be more closely associated with the manifestations of COPD. nih.gov
Higher levels of MUC5AC are linked to chronic bronchitis, emphysema, and the progression of chronic airflow limitation. mdpi.com MUC5AC concentrations are also more responsive to cigarette smoke exposure than MUC5B. nih.gov The overproduction of MUC5AC in COPD contributes to the formation of mucus plugs that obstruct the small airways, a key factor in the pathology of the disease. nih.gov
| Mucin | Association with COPD | Impact of Cigarette Smoke |
| MUC5AC | Associated with decreased lung function and increased exacerbation frequency. nih.govresearchgate.net | More reactive to smoke exposure. nih.gov |
| MUC5B | Increased levels are present, but less directly correlated with disease severity than MUC5AC. mdpi.comnih.gov | Less reactive to smoke exposure. nih.gov |
Cystic fibrosis is a genetic disorder characterized by defective ion transport, leading to the production of thick, dehydrated mucus that obstructs the airways and predisposes patients to chronic bacterial infections. nih.gov While it is a disease of mucus hypersecretion, the dynamics of MUC5AC and MUC5B are complex.
In stable CF, the concentrations of MUC5AC and MUC5B in airway secretions have been found to be decreased compared to healthy individuals. nih.govatsjournals.org However, during a pulmonary exacerbation, the levels of both mucins, particularly MUC5AC, increase significantly. nih.gov This suggests that the capacity to secrete mucins in response to infection and inflammation is preserved in CF. Despite this increase during exacerbations, the underlying defect in hydration leads to mucus that is difficult to clear. Immunohistochemical studies show an increase in MUC5AC-positive goblet cells in CF airways due to hyperplasia and metaplasia. nih.govatsjournals.org
| Mucin | Expression in Stable CF | Expression During Exacerbation |
| MUC5AC | Decreased in airway secretions. nih.govatsjournals.org | Increases significantly. nih.gov |
| MUC5B | Decreased in airway secretions. nih.govatsjournals.org | Increases. nih.gov |
Airway Infections (e.g., Mycoplasma pneumoniae, Pseudomonas aeruginosa)
Tracheobronchial mucin 5, specifically MUC5AC, plays a significant and complex role in the pathogenesis of airway infections. Its expression and interaction with pathogens can either be protective or contribute to disease progression.
Mycoplasma pneumoniae : This bacterium is a frequent cause of community-acquired pneumonia, particularly in children. nih.gov Infections with M. pneumoniae are known to induce the hypersecretion of MUC5AC. researchgate.net Studies have shown that exposure to M. pneumoniae leads to an overproduction of MUC5AC in airway epithelial cells. researchgate.net This mucin hypersecretion can lead to the formation of mucus plugs, which in turn may cause complications such as consolidation, atelectasis, and plastic bronchitis, thereby aggravating and prolonging the disease. nih.gov The increased mucus production induced by the bacterium may create a positive feedback loop, fostering more significant local replication of M. pneumoniae. researchgate.net The level of MUC5AC in sputum has been identified as a potential predictive marker for identifying which children with M. pneumoniae pneumonia may require fiberoptic bronchoscopy to clear mucus plugs. nih.gov The infection can damage the lining of the respiratory tract, including the throat, windpipe, and lungs. cdc.gov The prolonged, paroxysmal cough associated with the infection is thought to result from the inhibition of ciliary movement as the bacterium burrows between cilia, leading to the sloughing of respiratory epithelial cells. medscape.com
Pseudomonas aeruginosa : This opportunistic pathogen is a major cause of chronic respiratory infections, especially in individuals with cystic fibrosis (CF). nih.govasm.org Human tracheobronchial mucin is known to interact with P. aeruginosa, which can be a mechanism for clearing the pathogen via mucociliary action. nih.govasm.org However, this interaction is also central to the colonization of the respiratory tract by the bacterium. nih.govasm.org Research has identified that P. aeruginosa binds to tracheobronchial mucin. nih.govasm.orgnih.gov Studies indicate that the binding sites for P. aeruginosa on the mucin molecule are carbohydrate in nature, with N-acetylglucosamine and N-acetylneuraminic acid being important constituents. nih.gov Further investigation has revealed that a non-pilus protein component of P. aeruginosa acts as the adhesin, and its receptor is located in the peptide moiety of the mucin. nih.govasm.org The adhesion of various P. aeruginosa strains to mucins is highly variable, with some showing strong binding and others little to none. researchgate.net In diseases like CF, where mucus is hyperconcentrated, both MUC5AC and MUC5B levels are significantly elevated, creating a persistent cycle of muco-obstruction and pathogen interaction that promotes disease. atsjournals.org
Table 1: Research Findings on MUC5AC in Airway Infections
| Pathogen | Key Research Findings | Citation |
|---|---|---|
| Mycoplasma pneumoniae | Induces hypersecretion of MUC5AC in airway epithelial cells. | researchgate.net |
| Mucin hypersecretion can lead to mucus plugs and disease aggravation. | nih.gov | |
| Increased mucus may promote local replication of the bacterium. | researchgate.net | |
| Sputum MUC5AC levels may predict the need for bronchoscopy to clear plugs. | nih.gov | |
| Pseudomonas aeruginosa | Binds to human tracheobronchial mucin as part of colonization. | nih.govasm.org |
| Binding receptors on mucin are carbohydrate in nature, involving N-acetylglucosamine and N-acetylneuraminic acid. | nih.gov | |
| A non-pilus adhesin from the bacterium binds to the peptide core of the mucin. | nih.govasm.org | |
| Adhesion characteristics are strain-specific and highly variable. | researchgate.net |
Mucin Dysregulation and Airway Hyperresponsiveness
Mucin dysregulation, particularly the overexpression of MUC5AC, is intrinsically linked to airway hyperresponsiveness (AHR), a cardinal feature of asthma. nih.govepicentralmed.com AHR is defined as the excessive narrowing of airways in response to stimuli that would have little to no effect on healthy individuals. epicentralmed.comnih.gov This condition manifests clinically as wheezing, chest tightness, and shortness of breath. nih.gov
In asthma, airway epithelial hyperplasia and metaplasia lead to altered expression of MUC5AC and MUC5B, resulting in changes in the composition and organization of mucus. nih.gov Many individuals with asthma exhibit increased levels of MUC5AC mRNA. nih.gov This overproduction of MUC5AC contributes to the formation of a pathologic, viscoelastic mucus gel. nih.gov
The consequences of MUC5AC dysregulation on airway function are significant. The altered mucus impairs mucociliary transport, leading to mucus accumulation and the formation of mucus plugs that occlude the airways. nih.gov This airway obstruction is a major cause of morbidity and, in severe cases, can lead to asphyxiation. nih.gov Studies have demonstrated that the polymeric MUC5AC mucin is required for the development of allergic airway hyperreactivity. nih.gov Extracellular MUC5AC can remain tethered to the cells that produce it, further compromising clearance and contributing to airway obstruction. nih.gov The severity of AHR is often associated with the severity of asthma, including symptoms and the risk of exacerbations. epicentralmed.com Disruption of the airway epithelium, a common feature in inflammatory airway diseases, can also contribute to AHR by increasing the exposure of airway smooth muscle to stimuli. nih.gov
Table 2: Role of MUC5AC Dysregulation in Airway Hyperresponsiveness
| Feature | Description | Citation |
|---|---|---|
| AHR Definition | Heightened bronchoconstrictive response to stimuli that are typically innocuous. A key feature of asthma. | epicentralmed.comnih.gov |
| MUC5AC in Asthma | MUC5AC gene expression is often increased in individuals with asthma. | nih.gov |
| Pathological Consequence | Overproduction leads to a pathologic, viscoelastic mucus gel, impairing mucociliary clearance. | nih.gov |
| Clinical Manifestation | Leads to mucus plugging, airway obstruction, wheezing, and breathlessness. | nih.gov |
| Mechanism | MUC5AC is required for allergic airway hyperreactivity. Tethering of MUC5AC to cells can compromise mucus transport. | nih.gov |
Viii. Future Directions in Tracheobronchial Mucin 5 Research
Unresolved Questions in Mucin Biology and Pathophysiology
Despite being recognized as the primary gel-forming mucins of the airways, the precise and distinct functions of MUC5AC and MUC5B are still not fully understood. nih.gov A key area of investigation is the differential regulation of their genes and the subsequent protein synthesis and secretion in both healthy and diseased states. researchgate.net While MUC5B is considered essential for lung homeostasis and defense, MUC5AC is often upregulated in response to stressors like allergens and cigarette smoke, becoming a hallmark of muco-obstructive diseases. nih.gov However, the exact triggers and signaling pathways governing their respective expression profiles require further elucidation.
One significant unresolved issue is the potential difference between MUC5B secreted from submucosal glands versus that from the superficial epithelium. nih.gov These two sources may produce MUC5B with distinct properties, potentially due to different cellular environments and post-translational modifications, such as glycosylation. nih.gov Understanding these potential variations is crucial for a comprehensive picture of mucociliary clearance.
The specific contributions of MUC5AC and MUC5B to the viscoelastic properties of mucus and how alterations in their ratio impact mucus transport in diseases like asthma and chronic obstructive pulmonary disease (COPD) are areas of active research. nih.govnih.gov In asthma, an increased MUC5AC to MUC5B ratio is often observed and correlates with type 2 inflammation. nih.gov In COPD, the expression levels of MUC5AC and MUC5B in goblet cells have been associated with disease traits and progression. mdpi.com However, the precise mechanisms by which these changes lead to impaired mucus clearance and airway obstruction are yet to be fully defined. nih.gov
Furthermore, the role of MUC5B in the pathogenesis of idiopathic pulmonary fibrosis (IPF) presents a paradoxical challenge. A common promoter polymorphism in the MUC5B gene is the strongest known genetic risk factor for IPF, yet it is also associated with improved survival in patients. mdpi.comnih.gov The mechanisms underlying this dual role are a critical area for future investigation. mdpi.com Elucidating how increased MUC5B expression contributes to both the initiation of fibrosis and a potential survival advantage is a key unresolved question. researchgate.netnih.gov
| Key Unresolved Questions | Associated Diseases | Potential Impact of Resolution |
| Differential regulation and function of MUC5AC and MUC5B | Asthma, COPD, Cystic Fibrosis | Development of targeted therapies to modulate specific mucin expression |
| Differences in MUC5B from submucosal glands vs. superficial epithelium | General Airway Health | Improved understanding of normal mucociliary clearance mechanisms |
| Mechanisms of altered MUC5AC/MUC5B ratio in disease | Asthma, COPD | New strategies to restore optimal mucus composition and function |
| The dual role of MUC5B in idiopathic pulmonary fibrosis | Idiopathic Pulmonary Fibrosis | Identification of novel therapeutic targets and prognostic biomarkers |
Emerging Technologies and Methodological Advancements
The future of mucin research will be heavily influenced by the development and application of novel technologies. "Omics" technologies, including genomics, transcriptomics, proteomics, and glycomics, are becoming increasingly powerful tools for the comprehensive characterization of mucins and the mucus gel. nih.gov These approaches allow for a systems-level understanding of the complex interplay of genes, proteins, and glycans that determine mucus properties in health and disease.
A particularly exciting advancement is the development of synthetic mucins. bio-rad-antibodies.comsciencedaily.com Researchers are now able to generate synthetic mucins with polymer backbones that more accurately mimic the structure and function of their natural counterparts. sciencedaily.com This technology not only allows for a more controlled investigation of mucin structure-function relationships but also opens the door to creating mucin-based therapeutics, such as alternatives to antibiotics or drug delivery vehicles. bio-rad-antibodies.com The ability to engineer synthetic mucins with specific properties could revolutionize the treatment of a wide range of diseases. sciencedaily.com
In vitro models are also becoming more sophisticated. The use of MUC5AC and MUC5B knockout human airway epithelial tissue cultures provides a powerful platform to dissect the individual contributions of each mucin to mucociliary transport. nih.govbiorxiv.org These models allow for real-time visualization and measurement of mucus transport and ciliary function in a highly controlled environment.
Advanced imaging techniques are also crucial for advancing our understanding of mucins. High-resolution microscopy techniques can provide detailed insights into the microstructure of the mucus gel and the interactions between mucins and other components of the airway surface liquid. biorxiv.org Combining these imaging modalities with biochemical and biophysical measurements will provide a more complete picture of mucus function.
| Emerging Technology | Application in Mucin Research | Potential Advancements |
| "Omics" (Genomics, Proteomics, etc.) | Comprehensive characterization of mucin expression and glycosylation | Identification of new biomarkers and therapeutic targets |
| Synthetic Mucin Technology | Creation of engineered mucins with specific properties | Development of novel mucoactive drugs and drug delivery systems |
| Advanced In Vitro Models | Precise study of individual mucin function in airway epithelial cultures | Mechanistic insights into mucociliary clearance and disease pathophysiology |
| High-Resolution Imaging | Detailed visualization of mucus microstructure and dynamics | Better understanding of the physical properties of airway mucus |
Potential for Mechanistic Elucidation and Fundamental Discoveries
The application of these emerging technologies holds immense potential for fundamental discoveries in mucin biology. By combining genetic and proteomic analyses of non-fibrotic lung tissue from individuals with the MUC5B promoter variant, researchers are beginning to uncover the initial molecular changes that may predispose individuals to pulmonary fibrosis. biorxiv.org These studies could reveal novel pathways involved in the initiation of fibrotic lung diseases.
The ability to create and study mucus gels composed of single mucin types (either MUC5AC or MUC5B) in vitro will allow for a definitive elucidation of their distinct biophysical properties and contributions to mucociliary clearance. nih.govbiorxiv.org This will provide a clearer understanding of why an altered MUC5AC/MUC5B ratio is so detrimental in diseases like asthma. nih.gov
Furthermore, research into the interactions between mucins and pathogens is a rapidly growing field. It is becoming clear that the glycans attached to mucins play a crucial role in trapping and disarming microbial invaders. scitechdaily.com Future studies using synthetic mucins with defined glycan structures could lead to the discovery of novel antimicrobial agents that work by mimicking the natural defense mechanisms of mucus. sciencedaily.comscitechdaily.com
Ultimately, a deeper mechanistic understanding of tracheobronchial mucin 5 biology will pave the way for more effective and targeted therapies for a wide range of respiratory diseases. By moving beyond a general understanding of mucus to a specific appreciation of the roles of MUC5AC and MUC5B, the future of mucin research promises to translate fundamental discoveries into clinical innovations.
Q & A
Q. How can researchers ensure reproducibility in MUC5AC studies, particularly given batch-to-batch variability in mucin antibodies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
